Naphthalen-1-yl chloromethanesulfonate

Description

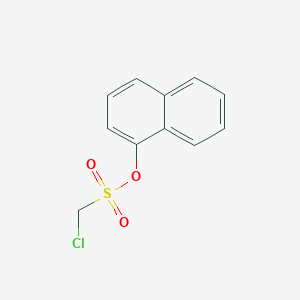

Naphthalen-1-yl chloromethanesulfonate is a sulfonate ester derivative of naphthalene, characterized by a chloromethanesulfonyl group attached to the naphthalene ring at the 1-position. Such compounds are typically employed as intermediates in organic synthesis, particularly in alkylation or sulfonation reactions, due to the electrophilic nature of the sulfonate group .

Properties

CAS No. |

61981-02-0 |

|---|---|

Molecular Formula |

C11H9ClO3S |

Molecular Weight |

256.71 g/mol |

IUPAC Name |

naphthalen-1-yl chloromethanesulfonate |

InChI |

InChI=1S/C11H9ClO3S/c12-8-16(13,14)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

InChI Key |

HXIWIMFQHKZIEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1-yl chloromethanesulfonate can be synthesized through the reaction of naphthalen-1-ol with chloromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl chloromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonate derivatives.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form naphthalen-1-ol and chloromethanesulfonic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield naphthalen-1-ylmethanesulfonate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate temperatures.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be employed at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Various sulfonate derivatives depending on the nucleophile used.

Hydrolysis: Naphthalen-1-ol and chloromethanesulfonic acid.

Reduction: Naphthalen-1-ylmethanesulfonate.

Scientific Research Applications

Naphthalen-1-yl chloromethanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonate esters and related compounds.

Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

Material Science: It is investigated for its role in the synthesis of polymers and other materials with unique properties.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive sulfonate group.

Mechanism of Action

The mechanism of action of naphthalen-1-yl chloromethanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The chloromethanesulfonate group is particularly reactive, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in nucleic acids. This reactivity makes it useful in modifying biological molecules for research purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Naphthalen-1-yl)boronic Acid

Structural Features :

- Molecular Formula : C₁₀H₉BO₂ .

- Crystal Packing: Forms hydrogen-bonded dimeric structures via O—H⋯O interactions, leading to layered networks. Two polymorphs (orthorhombic and monoclinic) exhibit nearly identical molecular conformations but differ in packing efficiency (monoclinic: packing index = 0.692; orthorhombic: 0.688) .

- Reactivity : Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions. The planar arrangement of the naphthalene and boronate groups facilitates π-π stacking, influencing catalytic activity .

Table 1: Crystallographic Data for (Naphthalen-1-yl)boronic Acid

Naphthalen-1-ylmethanol

Structural Features :

- Molecular Formula : C₁₁H₁₀O .

- Bond Geometry : Key bond lengths include C1–C11 (1.44–1.81 Å) and O1–H1 (0.84 Å). The naphthalene ring adopts a planar conformation, with the hydroxymethyl group oriented at angles influenced by hydrogen bonding .

- Reactivity : The hydroxyl group enables participation in esterification or oxidation reactions, contrasting with the sulfonate group’s electrophilic character in Naphthalen-1-yl chloromethanesulfonate .

1-(Naphthalen-1-yl)ethane-1-sulfonyl Chloride

Structural Features :

- Molecular Formula : C₁₂H₁₁ClO₂S .

- Reactivity : As a sulfonyl chloride, it reacts vigorously with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. This contrasts with chloromethanesulfonate esters, which are less reactive toward nucleophiles but serve as alkylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.